MK-2 Dye

Description

Significance of Organic Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a type of thin-film solar cell based on a semiconductor formed between a photo-sensitized anode and an electrolyte. wikipedia.org The sensitizer (B1316253), or dye, is a critical component that absorbs sunlight and injects excited electrons into the semiconductor, initiating the flow of electric current. nih.gov Organic dyes have gained prominence as sensitizers due to several advantages over traditional ruthenium-based metal complexes. sigmaaldrich.comespublisher.com They typically possess higher molar extinction coefficients, allowing for thinner semiconductor layers, and their molecular structures can be readily modified to tune their optical and electrochemical properties. sigmaaldrich.comub.edu Furthermore, the use of metal-free organic dyes aligns with the goal of developing low-cost and environmentally friendly solar cell technologies. espublisher.comresearchgate.net

The general structure of these organic dyes often follows a donor-π-bridge-acceptor (D-π-A) architecture. ub.edursc.org The donor and acceptor moieties facilitate intramolecular charge transfer upon photoexcitation, a key process for efficient electron injection into the semiconductor's conduction band. ub.edu The acceptor group also typically contains anchoring functionalities, such as carboxylic or cyanoacrylic acid, to ensure strong adsorption onto the semiconductor surface. sigmaaldrich.comub.edu

Historical Context and Development of MK-2 Dye

The development of dye-sensitized solar cells gained significant momentum with the work of Michael Grätzel and Brian O'Regan in 1991, which introduced a high-surface-area, mesoporous semiconductor layer, leading to a breakthrough in device efficiency. wikipedia.orgrsc.org While early research heavily focused on ruthenium-based sensitizers like the N3 and N719 dyes, concerns over the cost and limited availability of rare metals spurred the development of metal-free organic alternatives. sigmaaldrich.commdpi.com

In this context, the this compound was developed by researchers at Japan's National Institute of Advanced Industrial Science and Technology (AIST). soken-asia.com This carbazole-based dye was designed to address some of the shortcomings of earlier organic dyes, such as coumarin (B35378) dyes, which, despite showing high efficiencies, suffered from lower electron transfer efficiency and shorter electron lifetimes. aist.go.jp The synthesis of the MK dye series, including MK-2, was a strategic effort to improve both solar cell performance and long-term stability. sigmaaldrich.comsigmaaldrich.com

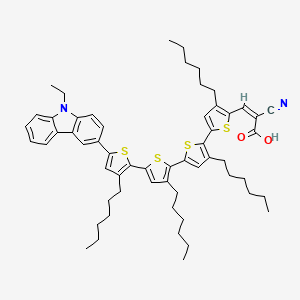

The molecular structure of MK-2 features a carbazole (B46965) unit as the electron donor and a cyanoacrylic acid group as the electron acceptor, connected by an oligothiophene π-conjugated bridge. sigmaaldrich.com This specific design results in strong light absorption in the visible spectrum. sigmaaldrich.com

Properties

IUPAC Name |

(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOELOZKDLHJOHT-JYRXYQGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)/C=C(/C#N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H70N2O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746371 | |

| Record name | (2Z)-2-Cyano-3-[4~5~-(9-ethyl-9H-carbazol-3-yl)-1~4~,2~3~,3~3~,4~3~-tetrahexyl[1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophen]-1~5~-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037440-21-3 | |

| Record name | (2Z)-2-Cyano-3-[4~5~-(9-ethyl-9H-carbazol-3-yl)-1~4~,2~3~,3~3~,4~3~-tetrahexyl[1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophen]-1~5~-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1037440-21-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Structural Modifications of Mk 2 Dye

Established Synthetic Pathways for MK-2 Dye

The synthesis of the this compound, a molecule with a complex regioregular oligothiophene structure, has been approached through various established pathways. A common route involves a multi-step process utilizing well-known coupling reactions. For instance, the synthesis can begin with the creation of key precursor molecules, such as 9-Ethyl-3-bromo-9H-carbazole and various n-hexylthiophene boronic acid esters. amazonaws.com The assembly of the oligothiophene backbone is then typically achieved through sequential Suzuki and Stille coupling reactions, which are standard methods for forming carbon-carbon bonds in organic synthesis. amazonaws.comnih.gov This process involves the careful, stepwise extension of the thiophene (B33073) chain. tcichemicals.com A Vilsmeier reaction can be used to introduce the aldehyde group, which is then condensed with cyanoacetic acid in the presence of a base like piperidine (B6355638) to form the final cyanoacrylic acid acceptor and anchoring group. amazonaws.com

Molecular Engineering Approaches for Performance Enhancement

The performance of this compound is intrinsically linked to its molecular structure. Researchers have extensively used molecular engineering to fine-tune its properties for enhanced efficiency in applications like DSSCs.

Design Principles of Donor-π-Acceptor (D-π-A) Architecture

The this compound is a classic example of a molecule built on the Donor-π-Acceptor (D-π-A) architectural principle. nanoge.orgrsc.orgrsc.org This design is fundamental to many high-performance organic dyes used in solar cells. nih.govmdpi.com The D-π-A structure facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com

Donor (D): The electron-donating part of the molecule, which, in MK-2, is the 9-ethyl-9H-carbazol-3-yl group. amazonaws.comresearchgate.net This unit provides the electron that is excited by light.

π-Bridge (π): A conjugated spacer that connects the donor and acceptor units. In MK-2, this is the regioregular quaterthiophene (four thiophene units) chain. amazonaws.comrsc.org This bridge facilitates the transfer of the excited electron from the donor to the acceptor. frontiersin.org

Acceptor (A): The electron-withdrawing part of the molecule, which pulls the excited electron away from the donor. In MK-2, this is the cyanoacrylic acid group. rsc.orgrsc.org This group also serves as the anchor to attach the dye to a semiconductor surface like titanium dioxide (TiO₂). acs.org

Upon light absorption, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor and π-bridge, to the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the acceptor and anchoring group. rsc.orgmdpi.com This "push-pull" system creates a polarized excited state, enabling the efficient injection of the electron into the semiconductor's conduction band. nih.govmdpi.com

Influence of Thiophene Bridge Modifications

Length of the Bridge: Increasing the length of the conjugated thiophene linker generally leads to a red-shift in the absorption spectrum, meaning the dye can absorb lower-energy light. researchgate.netiaea.org This can enhance the light-harvesting efficiency of the solar cell. However, simply extending the bridge can sometimes have a "trade-off" effect, where an increase in photocurrent might be accompanied by a decrease in photovoltage. rsc.org

Structural Shape: The planarity of the π-bridge is crucial for effective electronic communication between the donor and acceptor. frontiersin.org Introducing different heterocyclic units or creating a cross-shaped, double D-π-A structure linked by a central thiophene can reduce dye aggregation on the semiconductor surface and slow down charge recombination processes, leading to longer electron lifetimes and higher open-circuit voltages. acs.org

Heteroatom Substitution: Replacing the sulfur atom in the thiophene ring with another heteroatom, such as in furan (B31954), can also alter performance. Theoretical studies have shown that a furan bridge, compared to a thiophene one, can lead to a higher short-circuit photocurrent density due to a larger driving force for electron injection and better light-harvesting efficiency. rsc.org

Impact of Acceptor Unit Alterations

The acceptor unit plays a dual role: it facilitates intramolecular charge transfer and anchors the dye to the semiconductor. Altering this unit is a key strategy for performance enhancement. The cyanoacrylic acid in MK-2 is a widely used and effective acceptor, but research has explored alternatives. acs.org

Auxiliary Acceptors: Introducing an additional acceptor unit, creating a D-A-π-A structure, can optimize energy levels and improve photovoltaic performance and stability. rsc.orgrsc.org For example, inserting a benzothiadiazole (BTDA) unit between the π-bridge and the final cyanoacrylic acid acceptor can tune the dye's optical and electrochemical properties. epfl.ch The strategic placement of such auxiliary acceptors can extend light-harvesting and reduce charge recombination, leading to a better balance between photocurrent and photovoltage. rsc.org

Alternative Acceptor Groups: Replacing the entire cyanoacrylic acid group is another approach. Computational studies suggest that groups like 2-(1,1-dicyanomethylene) rhodanine (B49660) could serve as excellent alternative acceptors. rsc.org The choice of acceptor can significantly influence the electron distribution in the LUMO, the energy levels, and the injection efficiency into the semiconductor. mdpi.com

Functional Group Derivatization and its Effects

Derivatization, the transformation of a specific functional group into another, is a powerful tool for modifying the properties of a dye without altering its core D-π-A structure. tandfonline.com This is often done to improve stability, solubility, or binding characteristics. mdpi.comnih.gov

Carboxylate vs. Hydroxamic Acid Anchoring Groups

The anchoring group is responsible for the electronic coupling between the dye and the semiconductor surface. While the carboxylate of cyanoacrylic acid is the standard anchor in MK-2, replacing it with a hydroxamic acid group has been shown to offer significant advantages. yale.edu

An efficient synthetic protocol has been developed to modify the commercial this compound by converting its cyanoacrylic acid anchoring group into a hydroxamic acid anchor, creating a derivative known as MK-2HA. yale.edu This modification is achieved in two steps from the commercial dye. yale.edu

Key Differences and Effects:

Binding and Stability: Hydroxamic acid anchors have been found to provide superior binding ability to TiO₂ surfaces compared to carboxylates. nih.gov This stronger binding leads to enhanced durability, particularly in the presence of water. DSSCs made with the standard carboxylate-anchored this compound can suffer efficiency declines of up to 50% when water is introduced into the electrolyte, whereas devices with the MK-2HA derivative show essentially no loss in efficiency under the same conditions. yale.edu

The table below summarizes the comparative performance of DSSC devices made with the original this compound and its hydroxamic acid derivative, MK-2HA.

| Dye | Jsc (mA/cm²) | Voc (V) | FF (%) | η (%) | Reference |

| MK-2 | 13.9 | 0.61 | 60 | 5.1 | yale.edu |

| MK-2HA (24h adsorption) | 16.5 | 0.69 | 60 | 6.9 | yale.edu |

| Table showing photovoltaic performance parameters for dye-sensitized solar cells (DSSCs) using MK-2 and its hydroxamic acid derivative (MK-2HA). Jsc: short-circuit current density; Voc: open-circuit voltage; FF: fill factor; η: overall power conversion efficiency. |

Alkoxysilyl Group Substitution

The conventional anchoring group for organic sensitizers like the this compound onto semiconductor surfaces such as titanium dioxide (TiO₂) is the carboxylic acid moiety. nih.gov However, research has explored the substitution of this group with alternatives to enhance the stability and photovoltaic performance of dye-sensitized solar cells (DSSCs). One of the most promising alternatives is the alkoxysilyl group (-Si(OR)₃). nih.govamu.edu.pl

Studies comparing dyes with alkoxysilyl and carboxyl anchoring groups have revealed significant advantages for the silyl (B83357) functionality. researchgate.netresearchgate.net In an investigation involving azobenzene (B91143) dyes, the alkoxysilyl derivative demonstrated a notable improvement in the open-circuit photovoltage (Voc) of 60 mV compared to its carboxylic acid counterpart. researchgate.netresearchgate.net This enhancement is primarily attributed to the alkoxysilyl group's superior ability to retard the charge recombination reaction between injected electrons in the TiO₂ conduction band and the oxidized species of the electrolyte's redox couple. researchgate.netresearchgate.net The formation of a robust Si-O-Ti covalent bond at the dye/semiconductor interface creates a more effective insulating layer, which suppresses this key loss mechanism. researchgate.net

Further research on a variant of the this compound, where the standard carboxylic acid anchor was replaced by an alkoxysilyl group, supports these findings. amu.edu.plrsc.org Theoretical and experimental studies on this MK-2-silyl derivative, alongside similar modifications to indoline (B122111) dyes like D149, have been conducted to understand the impact on charge transfer dynamics. amu.edu.plamu.edu.pl The consensus is that the alkoxysilyl anchor provides a more stable and electronically favorable linkage to the TiO₂ surface, which is crucial for long-term device performance and efficiency. nih.govresearchgate.net Electrochemical measurements and DFT calculations performed on similar dye systems confirm that while the HOMO and LUMO energy levels remain nearly identical between the two anchoring types, the alkoxysilyl group significantly increases the electron lifetimes within the TiO₂ conduction band. researchgate.netresearchgate.net

Table 1: Comparison of Anchoring Groups on Azobenzene Dye Performance This table is based on data for a model system to illustrate the typical effects of alkoxysilyl substitution, as specific comparative data for an MK-2 vs. MK-2-silyl pair was not available in the search results.

| Anchoring Group | Chromophore | Voc Improvement (vs. COOH) | Key Finding |

| Carboxylic Acid | (Dimethylamino)azobenzene | Reference | Standard anchor |

| Triethoxysilane | (Dimethylamino)azobenzene | + 60 mV | Longer electron lifetimes in TiO₂; reduced charge recombination. researchgate.netresearchgate.net |

Role of Alkyl Chains in Molecular Design

The incorporation of alkyl chains into the molecular structure of the this compound is a critical design feature that significantly enhances the performance of dye-sensitized solar cells. researchgate.netnih.gov The original design of the highly efficient MK-1 and MK-2 dyes included n-hexyl chains attached to the oligothiophene π-spacer, a strategic modification that distinguishes them from earlier generations of organic sensitizers. nih.govacs.orgsigmaaldrich.com

The primary function of these alkyl chains is to create a hydrophobic insulating layer on the surface of the TiO₂ electrode. rsc.orgd-nb.info This molecular barrier serves several key purposes:

Suppression of Charge Recombination: The alkyl chains physically obstruct the approach of oxidized redox species (e.g., I₃⁻ from the common iodide/triiodide electrolyte) to the TiO₂ surface. researchgate.netd-nb.info This minimizes the undesirable charge recombination pathway where electrons injected into the semiconductor are intercepted by the electrolyte before they can be collected at the anode. researchgate.netd-nb.info This suppression of recombination leads directly to a longer electron lifetime in the TiO₂ conduction band and a significant increase in the open-circuit voltage (Voc). researchgate.netnih.gov

Reduced Dye-Cation Recombination: The alkyl chains also help to distance the oxidized dye cation from the injected electron in the TiO₂, slowing down this direct recombination pathway. rsc.orgnih.gov For efficient cell performance, the rate of dye regeneration by the redox shuttle must be significantly faster than this recombination process. d-nb.infonih.gov

Research has shown a direct correlation between the presence and length of these alkyl chains and device performance. In a comparative study, dyes MK-1 and MK-2, which possess hexyl chains, exhibited higher Voc values than a similar dye, MK-3, which lacks these chains. nih.govacs.org The increased photovoltage was attributed to the alkyl chains effectively reducing interactions between the TiO₂ and the electrolyte. acs.org While longer alkyl chains are generally beneficial, there is an optimal length; excessively long chains can sometimes impede the dye regeneration rate, leading to a decrease in efficiency. acs.org Nevertheless, the molecular design of alkyl-functionalized dyes like MK-2, which achieved a high efficiency of 7.7%, demonstrates the promise of this strategy for creating high-performance molecular photovoltaics. researchgate.netnih.gov

Table 2: Photovoltaic Performance of Alkyl-Functionalized Dyes This table includes data for MK-2 and related dyes to highlight the impact of alkyl chain functionalization.

| Dye | Key Structural Feature | Jsc (mA·cm⁻²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) |

| MK-2 | n-hexyl chains on oligothiophene | 14.0 | 0.74 | 0.74 | 7.7 researchgate.netnih.gov |

| MK-1 | n-hexyl chains on oligothiophene (shorter π-spacer than MK-2) | - | Higher Voc than MK-3 acs.org | - | 5.6 acs.org |

| MK-3 | No hexyl chains on oligothiophene | - | Lower Voc than MK-1/MK-2 acs.org | - | 4.8 acs.org |

This compound, also known as 2-cyano-3-[5′′′-(9-ethyl-9H-carbazol-3-yl)-3′,3′′,3′′′,4-tetra-n-hexyl-[2,2′,5′,2′′,5′′,2′′′]-quaterthiophen-5-yl]acrylic acid, is an organic sensitizer (B1316253) widely studied for its application in dye-sensitized solar cells (DSSCs). nih.govsigmaaldrich.com Its molecular structure features a donor-π-acceptor (D-π-A) configuration, comprising a carbazole (B46965) donor unit, an oligothiophene π-conjugated bridge with hexyl side chains, and a cyanoacrylic acid acceptor group. sigmaaldrich.com Computational and theoretical investigations, primarily utilizing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding its electronic structure, charge transfer characteristics, and spectroscopic properties, which are crucial for its photovoltaic performance.

Computational and Theoretical Investigations of Mk 2 Dye

Electronic Structure Analysis via Density Functional Theory (DFT)

DFT is a powerful tool for analyzing the ground-state electronic structure of molecules. acs.orgresearchgate.netacs.org For MK-2 dye, DFT calculations provide crucial information about its molecular orbitals and charge distribution, which are fundamental to its function as a photosensitizer.

Frontier Molecular Orbitals (HOMO and LUMO) Alignment with Semiconductor Bands

The alignment of the dye's frontier molecular orbitals (HOMO and LUMO) with the energy bands of the semiconductor (typically TiO₂) and the redox electrolyte is critical for efficient charge transfer in DSSCs. e-asct.orgnih.gov DFT calculations determine the energy levels of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) of this compound. acs.orgresearchgate.net For effective electron injection into the semiconductor's conduction band, the LUMO energy level of the dye must be higher than the conduction band edge of the semiconductor. acs.orge-asct.org Conversely, the HOMO energy level of the dye should be lower than the redox potential of the electrolyte to facilitate dye regeneration. acs.orge-asct.org Studies on MK-2 and similar dyes have shown that DFT calculations can predict HOMO and LUMO levels that are appropriately aligned for these processes. acs.orgresearchgate.net

A study using DFT calculations on various dyes, including MK-2, found that the LUMO of the chosen dye molecules was above the conduction band edge position of the TiO₂ semiconductor (-4.0 eV), ensuring efficient electron injection from the dye's LUMO to the TiO₂ conduction band. acs.org The HOMO energy of these dyes was also found to be lower than the redox potential of the I⁻/I₃⁻ electrolyte (-4.8 eV), indicating that regeneration of the oxidized dye is energetically favorable. acs.org

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a key process in D-π-A organic dyes like MK-2 upon photoexcitation. acs.orgdu.ac.in DFT calculations help in understanding the distribution of electron density in the ground state and how it shifts upon excitation, revealing the ICT character. acs.orgresearchgate.netdu.ac.in The D-π-A structure of MK-2 facilitates the transfer of electron density from the carbazole (B46965) donor through the oligothiophene π-bridge to the cyanoacrylic acid acceptor upon light absorption. sigmaaldrich.com DFT studies analyze the electron density distribution in the HOMO and LUMO, where the HOMO is typically localized on the donor and π-bridge, and the LUMO is shifted towards the acceptor and anchoring group. e-asct.orgrsc.org This spatial separation of HOMO and LUMO electron densities is indicative of efficient ICT. acs.orgresearchgate.nete-asct.org

Research has shown that efficient ICT requires the orbitals to be extended through the atoms forming the conjugated system, allowing for effective charge delocalization. acs.org DFT studies on dye sensitizer (B1316253) molecules reveal the roles of electron-donating and -withdrawing components in the ICT process after photoexcitation. acs.org

Excited State Geometry and Electronic Excitation Analysis

DFT can be used to optimize the geometry of the dye in its ground state. acs.orgresearchgate.net To understand the behavior of the dye upon light absorption, analysis of electronic excitations is performed. While ground-state properties are studied with DFT, excited-state properties and transitions are typically investigated using TD-DFT. acs.orgresearchgate.net However, DFT provides the optimized ground-state geometry which serves as the starting point for TD-DFT calculations of excited states. acs.orgresearchgate.net Analyzing the changes in molecular geometry between the ground and excited states can provide insights into the structural relaxation that occurs after photoexcitation and its impact on charge transfer. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

TD-DFT is an essential computational method for studying the excited-state properties of molecules and predicting their electronic absorption spectra. acs.orgresearchgate.netresearchgate.net It is widely used for organic dyes to simulate their photophysical behavior. acs.orgresearchgate.netresearchgate.net

Simulation of Electronic Absorption Spectra

TD-DFT calculations can simulate the UV-Vis absorption spectra of this compound by calculating the excitation energies and oscillator strengths of electronic transitions. acs.orgresearchgate.netrsc.org These simulations help in understanding the origin of the absorption bands and how structural modifications might affect the spectral properties. researchgate.netresearchgate.netrsc.org The calculated absorption spectra can be compared with experimental data to validate the theoretical methods and models used. acs.orgresearchgate.net

Studies have shown that TD-DFT, often combined with solvent models like the conductor-like polarizable continuum model (CPCM), can reasonably reproduce the experimental absorption spectra of organic dyes. acs.orgresearchgate.net Different DFT functionals and basis sets can influence the accuracy of the predicted spectra, and the choice of functional often depends on the specific electronic structure and charge-transfer characteristics of the dye. researchgate.netresearchgate.net For MK-2 and related dyes, calculations have shown main absorption bands that are in good agreement with experimental values and are attributed to π-π* transitions and intramolecular charge transfer transitions. researchgate.net

Theoretical Validation of Experimental Photophysical Data

Computational results from TD-DFT, such as excitation energies, oscillator strengths, and predicted absorption spectra, are crucial for validating experimental photophysical data obtained from techniques like UV-Vis absorption spectroscopy and fluorescence spectroscopy. acs.orgresearchgate.netdu.ac.in By comparing the calculated and experimental data, researchers can confirm the nature of electronic transitions, understand the charge transfer processes, and refine theoretical models. acs.orgresearchgate.netdu.ac.in This reciprocal validation between computation and experiment allows for a deeper understanding of the dye's behavior and helps in the rational design of new sensitizers with improved properties. acs.org

Studies have shown that TD-DFT calculations can provide a reasonable match with reported experimental UV-Vis spectra and band gaps for organic dyes. acs.orgresearchgate.net The analysis of charge density differences for excited states computed using TD-DFT can highlight the different responses of various dyes and provide evidence for photoinduced intramolecular charge transfer. acs.orgdu.ac.in

Adsorption and Interfacial Interactions Modeling

Modeling the adsorption and interfacial interactions of this compound on semiconductor surfaces is essential for understanding the fundamental processes governing charge injection in DSSCs. Computational methods allow for detailed analysis of how the dye molecules bind to the semiconductor, the energetics of these interactions, and the influence of the surrounding environment.

Binding Modes on Semiconductor Surfaces (e.g., TiO2, ZnO)

The anchoring of this compound to semiconductor surfaces, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), is primarily facilitated by specific functional groups within the dye molecule. The carboxylic acid group is a common and effective anchoring group for many organic dyes on TiO₂ surfaces researchgate.netmdpi.com. Studies on this compound have indicated that it typically adsorbs onto TiO₂ surfaces via a bidentate bridging mode acs.orgnih.gov. This binding configuration involves the interaction of two oxygen atoms from the carboxylic acid group with a single titanium atom on the TiO₂ surface.

While the bidentate bridging mode is frequently observed and often considered energetically favorable, other binding modes, such as the monodentate mode (involving only one oxygen atom from the carboxylic group) and ester-like linkages, can also occur depending on the specific surface conditions and the presence of co-adsorbates mdpi.comresearchgate.net. The nature of the anchoring group significantly influences the binding strength and the electronic coupling between the dye and the semiconductor, which in turn affects the efficiency of electron injection mdpi.comresearchgate.netyale.eduamu.edu.pl.

Research on other dyes with similar anchoring groups on both TiO₂ and ZnO surfaces suggests that the binding configuration can be influenced by the semiconductor material itself, although some studies indicate that for certain complexes, the binding configuration might be independent of the semiconductor material acs.org.

Adsorption Energies and Energetics

Computational studies are employed to calculate the adsorption energies of dye molecules on semiconductor surfaces, providing quantitative information about the stability of the dye-semiconductor complex. The adsorption energy is defined as the energy released when a dye molecule binds to the surface. A more negative adsorption energy generally indicates a stronger and more stable binding.

Calculating adsorption energies typically involves determining the total energy of the adsorbed system (dye + semiconductor) and subtracting the energies of the isolated dye molecule and the clean semiconductor surface core.ac.uk. For instance, computational calculations on a different photoactive material adsorbed on TiO₂ reported an adsorption energy of -31714.5 kcal/mol, highlighting the significant energy changes associated with the adsorption process ajgreenchem.com. Studies on other organic dyes on TiO₂ have also provided calculated adsorption energies for different binding configurations iphy.ac.cn.

The adsorption energy is a critical parameter as it influences the surface coverage of the dye and the long-term stability of the dye-semitized electrode. Computational investigations help in identifying the most stable adsorption configurations and understanding the factors that affect the adsorption strength.

Influence of Solvent and Electrolyte Environment on Adsorption

The performance of DSSCs is significantly influenced by the environment at the dye-semiconductor interface, which includes the solvent and electrolyte. Computational studies have investigated the impact of these components on the adsorption geometry and electronic structure of adsorbed dyes core.ac.ukacs.org.

The presence of solvent molecules can introduce important modifications to the dye adsorption geometry compared to calculations performed in a vacuum core.ac.ukacs.org. For example, studies have shown that the bonding distance of the dye from the semiconductor surface can increase, and the adsorption energy can decrease in the presence of a solvent core.ac.ukacs.org. Solvents can also influence the acid-base properties of the system, potentially inducing deprotonation of the dye's anchoring group upon adsorption core.ac.ukacs.org. Acetonitrile (B52724), a common solvent in DSSC electrolytes, is often used in sensitization solutions and is noted for not significantly interfering with dye adsorption hsbi.de.

Advanced Computational Methodologies

Advanced computational methodologies are increasingly being applied to gain deeper insights into the complex processes occurring in DSSCs sensitized with dyes like MK-2. These methods allow for the simulation of dynamic processes and the integration of information across different length and time scales.

Ab Initio Molecular Dynamics in Charge Transfer Studies

Ab initio molecular dynamics (AIMD) is a powerful computational technique used to simulate the dynamic behavior of atoms and molecules based on first-principles quantum mechanical calculations. In the context of DSSCs, AIMD is employed to study ultrafast charge transfer processes, such as electron injection from the excited dye into the semiconductor's conduction band and the subsequent regeneration of the oxidized dye by the electrolyte acs.orgcsun.eduacs.org.

AIMD simulations can provide detailed information about the electronic coupling between the dye and the semiconductor, the pathways of electron transfer, and the influence of nuclear motion on these processes. Studies using AIMD on dye-sensitized systems have investigated the effect of semiconductor surface terminations and defects on electron injection dynamics csun.edu. AIMD has also been used to study the mechanism and rate of dye regeneration by different redox mediators in the electrolyte acs.orgacs.org. These simulations can reveal the roles of individual electrolyte components, such as iodide ions, in the regeneration process acs.org.

While specific AIMD studies focusing solely on this compound were not prominently found in the provided snippets, the application of this methodology to similar dye-sensitized systems demonstrates its relevance for understanding the charge transfer dynamics involving MK-2.

Multiscale Computational Modeling for Device Functioning

DSSC devices involve processes occurring across a wide range of length and time scales, from molecular interactions at the dye-semiconductor interface to macroscopic charge transport and recombination within the porous semiconductor network and electrolyte. Multiscale computational modeling approaches aim to bridge these different scales to provide a comprehensive understanding of the entire device functioning acs.orgresearchgate.netresearchgate.net.

These methodologies often combine different computational techniques, such as quantum mechanics (e.g., DFT and TD-DFT) to describe electronic properties and interfacial interactions, and classical methods (e.g., molecular dynamics and drift-diffusion models) to simulate larger-scale phenomena like charge transport and diffusion within the device architecture researchgate.netrsc.orgnih.gov.

Charge Transfer Dynamics and Kinetics in Mk 2 Dye Sensitized Systems

Photoinduced Electron Injection Mechanisms

Photoinduced electron injection is the primary step in the operation of a DSSC, where an electron from the excited dye molecule is transferred into the conduction band of the semiconductor. rsc.orgnih.govscielo.brnih.govscielo.br This process generates a charge-separated state, with an oxidized dye molecule on the TiO2 surface and an electron in the TiO2 nanoparticle. scielo.brnih.govscielo.br

Ultrafast Electron Injection Processes and Time Constants

Electron injection from photoexcited sensitizers to TiO2 is known to occur on ultrafast timescales, ranging from femtoseconds to picoseconds. rsc.orgscielo.brscispace.comresearchgate.net For MK-2 dye, ultrafast electron injection to the conduction band of TiO2 has been revealed by transient absorption spectroscopy. mdpi.com Studies have shown that the electron injection process can occur within 350 fs. mdpi.com The injection rate constant for MK-2 has been estimated to be greater than 5 x 10^12 s^-1. mdpi.com This ultrafast injection is significantly faster than the radiative rate constant of MK-2, which is approximately 3.47 x 10^7 s^-1, suggesting a near 100% electron injection yield. mdpi.com

Biphasic Electron Injection Dynamics

Electron injection dynamics are often found to be biphasic. scielo.brmdpi.comnccr-must.ch For the this compound, the electron injection process to the titania conduction band has been found to appear biphasically. mdpi.com The faster component occurs within 350 fs, while a slower component is observed between 80 and 95 ps. mdpi.com Another study on a similar system also reported a biphasic injection with components at 0.52 ps and 67 ps, although this was for an anthocyanin dye, it illustrates the common biphasic nature attributed to injection from unthermalized ("hot") and thermalized excited states. scispace.comacs.org The faster component is often attributed to injection from higher energy, unthermalized excited states, while the slower component is assigned to injection from the thermalized excited state. rsc.orgscielo.br

Driving Force of Electron Injection (ΔGinject)

Here is a table summarizing some typical electron injection time constants observed in dye-sensitized TiO2 systems, including those relevant to MK-2:

| Process | Time Scale | Notes | Source |

| Ultrafast Electron Injection | < 100 fs - 350 fs | Initial, rapid injection from excited state | scispace.commdpi.com |

| Fast Electron Injection | 80 ps - 95 ps | Slower component, potentially from thermalized excited state | mdpi.com |

| Biphasic Injection | Sub-ps and Ps range | Often observed, attributed to hot and thermalized electron injection | scielo.brnccr-must.ch |

Charge Recombination Pathways

Back Electron Transfer to Oxidized Dye and Electrolyte

Two primary charge recombination pathways are significant in MK-2 sensitized systems:

Back Electron Transfer to Oxidized Dye: Injected electrons in the TiO2 conduction band can recombine with the oxidized dye molecules on the TiO2 surface. scielo.brnih.gov This process competes directly with the regeneration of the oxidized dye by the redox mediator in the electrolyte. nih.govscielo.br Partial sub-nanosecond back electron transfer from titania to the dye has been observed. nih.gov

Recombination with Electrolyte: Electrons in the TiO2 can also recombine with oxidized species in the electrolyte (e.g., I3- in an iodide/triiodide electrolyte). rsc.orgnih.gov This occurs particularly at points where the semiconductor film is exposed to the electrolyte.

The kinetics of charge recombination can be strongly dependent on the electron occupation in trap/conduction band states of the TiO2 film. researchgate.net

Strategies for Recombination Suppression

Suppressing charge recombination is crucial for improving DSSC performance. scielo.brmdpi.com Several strategies have been employed to mitigate recombination in dye-sensitized systems, including those using MK-2:

Molecular Structure Modulation: Modifying the molecular structure of the dye can augment its intrinsic photochemical stability and diminish accumulation, facilitating electron transfer while suppressing recombination. researchgate.net For instance, incorporating specific acceptor units or extending the π-conjugation can influence recombination rates. researchgate.netnih.gov Studies on modified MK-2 dyes have shown that structural changes can lead to longer electron lifetimes. researchgate.net

Passivation Layers: The introduction of passivation or blocking layers, such as metal oxide coatings (e.g., Al2O3) or nanocrystalline TiO2 layers, on the TiO2 surface can effectively suppress the recombination of electrons with the electrolyte. nih.govmdpi.comnih.gov Very small alumina (B75360) layers (around 0.1 nm thickness) have shown significant impact in reducing the rate constants of electron transfer processes, including partial back electron transfer to the dye. nih.gov Alumina blocking layers and molecular capping have been shown to slow down both electron injection and partial sub-nanosecond back electron transfer from titania to the dye. nih.govacs.org

Coadsorbents: The use of coadsorbents, such as chenodeoxycholic acid (CDCA), can help prevent dye aggregation on the TiO2 surface, which in turn can limit recombination reactions between the redox electrolyte and electrons in the TiO2 layer. nih.gov Coadsorbents can also contribute to suppressing electron recombination between TiO2 and the dyes. mdpi.com

Electrolyte Composition: The composition of the electrolyte, including the redox couple and additives, can influence recombination rates. amu.edu.pl

Here is a table outlining the primary charge recombination pathways in MK-2 sensitized systems:

| Recombination Pathway | Description | Impact on Efficiency |

| Back Electron Transfer to Oxidized Dye | Electron from TiO2 conduction band recombines with the oxidized dye. | Reduces photocurrent |

| Recombination with Electrolyte | Electron from TiO2 recombines with oxidized species in the electrolyte. | Reduces photovoltage and photocurrent |

Strategies for Recombination Suppression:

| Strategy | Mechanism | Source |

| Molecular Structure Modification | Tailoring dye structure to improve stability and reduce electron accumulation. | researchgate.netnih.gov |

| Passivation Layers | Applying insulating layers (e.g., Al2O3, TiO2) to block electron transfer to the electrolyte. | nih.govmdpi.comnih.gov |

| Coadsorbents | Preventing dye aggregation and forming a protective layer on the TiO2 surface. | nih.govmdpi.com |

| Electrolyte Composition | Optimizing redox couple and additives to favor dye regeneration over recombination. | amu.edu.pl |

Dye Regeneration Kinetics by Redox Mediators

Dye regeneration is a critical step in the DSSC cycle, restoring the dye to its ground state and enabling continuous light harvesting rsc.orgnih.gov. This process involves the transfer of an electron from the reduced form of a redox mediator (e.g., I⁻) to the oxidized dye molecule (D⁺) rsc.orgfrontiersin.org.

Mechanism of Oxidized Dye Reduction

The reduction of the oxidized dye (D⁺) by a redox mediator (R) typically follows a mechanism where the mediator donates an electron to D⁺, regenerating the neutral dye (D) and forming the oxidized mediator (R⁺) rsc.orgfrontiersin.org. For the commonly used iodide/triiodide (I⁻/I₃⁻) redox couple, the mechanism involves iodide ions reducing the oxidized dye. It has been shown that the mechanism for electron transfer can involve complexation of iodide to the dye researchgate.net. Efficient regeneration requires the distance between the reactants to be sufficiently short to favor interaction researchgate.net.

Influence of Redox Couple on Regeneration Rate

Studies have investigated various redox couples with this compound, including iodide/triiodide and cobalt-based mediators mdpi.commdpi.comnih.gov. The regeneration efficiency has been found to depend on the structure of the dye and the concentration of the redox couples rsc.org. Metal coordination complexes, particularly those based on cobalt and copper, have shown promise as alternative redox mediators mdpi.com. For efficient dye regeneration, an optimum driving force, typically around 20-25 kJ mol⁻¹ (approximately 0.21-0.26 eV), is required acs.orgresearchgate.net.

Measurements of the regeneration rate between ferrocene (B1249389) and MK-2 have shown consistent rate constants across different ferrocene concentrations acs.org. Structural changes in the mediator or the dye have been reported to have minor effects on the regeneration rate in some cases acs.org.

Experimental Characterization of Charge Transfer Dynamics

Various experimental techniques are employed to probe the complex charge transfer dynamics in this compound-sensitized systems across different timescales.

Femtosecond Broadband Transient Absorption Spectroscopy (TAS)

Femtosecond broadband transient absorption spectroscopy (TAS) is a powerful technique used to study ultrafast charge transfer processes, such as electron injection from the excited dye into the semiconductor conduction band, which typically occurs on the femtosecond to picosecond timescale mdpi.comncn.gov.pl. TAS involves exciting the sample with an ultrashort laser pulse (pump) and then probing the transient changes in absorption at different wavelengths with a delayed broadband pulse .

In studies involving this compound, femtosecond TAS has been used to investigate electron injection dynamics into TiO₂ mdpi.comamu.edu.pl. For instance, the electron injection process for carbazole (B46965) this compound in combination with cobalt- or copper-based redox mediators has been investigated mdpi.com. The electron injection process to the titania conduction band can appear biphasically with components on the femtosecond and picosecond timescales mdpi.com. TAS can also reveal information about the excited-state lifetime of the dye researchgate.net. Analysis of transient absorption spectra of MK-2 in solution and sensitized solar cells provides insights into the dynamics amu.edu.pl.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is used to measure the excited-state lifetime of the dye, providing information about the rate of processes that quench the excited state, such as electron injection into the semiconductor researchgate.netrsc.orgnih.govresearchgate.netrsc.org. By measuring the decay of fluorescence intensity over time after excitation, the excited-state lifetime can be determined nih.goviitb.ac.in. A shorter excited-state lifetime of the dye when adsorbed on the semiconductor compared to in solution is indicative of efficient electron injection researchgate.netrsc.org.

Studies on this compound and its analogs have utilized time-resolved fluorescence spectroscopy to characterize their photophysical properties researchgate.netrsc.org. The excited-state lifetimes of MK-2 and modified MK-2 dyes have been measured, and these values can be compared to the timescale of electron injection rsc.org. For example, the excited-state lifetimes of MK-2 and a hydroxamate-substituted analog were found to be considerably larger than the sub-picosecond timescale of electron injection into TiO₂ as measured by THz spectroscopy rsc.org.

Photoelectrochemical Impedance Spectroscopy (EIS)

Photoelectrochemical impedance spectroscopy (EIS) is a technique used to investigate the electronic and ionic processes occurring in operational DSSCs under illumination rsc.orgresearchgate.netscirp.orgresearchgate.net. EIS measures the impedance of the solar cell over a range of frequencies, providing information about various charge transfer and transport resistances and capacitances within the device researchgate.net. This includes insights into electron transport within the semiconductor film, electron recombination at the semiconductor/electrolyte interface, and charge transfer at the counter electrode researchgate.net.

EIS has been applied to study this compound-sensitized solar cells to analyze their electrical properties and understand the influence of factors like the surface linker on performance rsc.orgresearchgate.netyale.edu. EIS measurements can highlight the influence of dye and redox couple chemistry on the balance of recombination and regeneration kinetics nih.gov. Analysis of EIS data allows for the derivation of parameters such as electron lifetime and transport rate within the TiO₂ film researchgate.net. For this compound, EIS has been used to assess the recombination resistance and the lifetime of the charge-separated state, demonstrating that modifications to the dye structure can lead to significant increases in these parameters yale.edu.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71528224 |

| Titanium Dioxide | 14808-60-7 |

| Iodine | 798 |

| Triiodide | - |

| Ferrocene | 4396 |

| Acetonitrile (B52724) | 6344 |

| Ethyl Acetate | 8857 |

Dye Regeneration Kinetics by Redox Mediators

Dye regeneration is a pivotal step in the DSSC operation cycle, where the oxidized dye molecule receives an electron from the reduced species of the redox couple present in the electrolyte. This process restores the dye to its ground state, making it available for subsequent light absorption and electron injection events rsc.orgnih.gov.

Mechanism of Oxidized Dye Reduction

The reduction of the oxidized this compound (MK-2⁺) is primarily facilitated by the reduced form of the redox mediator. In systems employing the common iodide/triiodide (I⁻/I₃⁻) redox couple, iodide ions (I⁻) donate an electron to MK-2⁺, regenerating MK-2 and forming iodine radicals or other intermediates which eventually lead to the formation of triiodide (I₃⁻) rsc.orgfrontiersin.org. Studies have indicated that the mechanism of electron transfer from iodide to the oxidized dye can involve the formation of a complex between the iodide and the dye, requiring close proximity between the reactants for efficient regeneration researchgate.net.

Influence of Redox Couple on Regeneration Rate

The nature of the redox couple significantly influences the kinetics of dye regeneration. The driving force for regeneration, defined by the difference in redox potentials between the oxidized dye and the reduced mediator, is a key factor determining the regeneration rate rsc.orgacs.orgresearchgate.net. An adequate driving force is necessary to ensure that the regeneration process is sufficiently fast to outcompete detrimental charge recombination reactions, such as the back electron transfer from the TiO₂ conduction band to the oxidized dye rsc.orgresearchgate.net. However, an excessively large driving force can lead to a reduction in the open-circuit voltage of the solar cell rsc.org.

Research involving this compound has explored different redox mediators, including the iodide/triiodide couple and various cobalt-based complexes mdpi.commdpi.comnih.gov. The efficiency of dye regeneration has been shown to be dependent on both the structure of the dye and the concentration of the redox species in the electrolyte rsc.org. Alternative redox mediators, such as certain metal coordination complexes like those based on cobalt and copper, have demonstrated potential in enhancing DSSC performance mdpi.com. An optimal driving force, estimated to be around 20-25 kJ mol⁻¹ (approximately 0.21-0.26 eV), is generally considered necessary for efficient dye regeneration acs.orgresearchgate.net.

Experimental measurements of the regeneration rate constant between MK-2 and a ferrocene-based redox mediator have shown consistent values across a range of mediator concentrations, suggesting a well-defined kinetic process acs.org. It has also been observed that minor structural modifications to either the redox mediator or the dye may not significantly alter the regeneration rate in some instances acs.org.

Experimental Characterization of Charge Transfer Dynamics

Understanding the complex interplay of charge transfer processes in MK-2 sensitized DSSCs requires the application of various experimental techniques capable of resolving events occurring across vastly different timescales.

Femtosecond Broadband Transient Absorption Spectroscopy (TAS)

Femtosecond broadband transient absorption spectroscopy (TAS) is a powerful tool for investigating ultrafast charge transfer dynamics, particularly the electron injection process from the excited dye into the semiconductor, which typically occurs within femtoseconds to picoseconds mdpi.comncn.gov.pl. This technique involves exciting the dye with a short laser pulse and then monitoring the transient changes in the absorption spectrum of the system at various time delays .

Studies employing femtosecond TAS on this compound-sensitized TiO₂ systems have provided insights into the electron injection kinetics mdpi.comamu.edu.pl. For example, investigations involving MK-2 with cobalt or copper redox mediators have revealed that the electron injection into the TiO₂ conduction band can exhibit biphasic behavior, with components occurring on both femtosecond and picosecond timescales mdpi.com. TAS can also be used to determine the excited-state lifetime of the dye researchgate.net. Analysis of transient absorption data for MK-2 in solution and when sensitized onto TiO₂ in solar cell configurations helps to elucidate the dynamics of charge separation and subsequent processes amu.edu.pl.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is utilized to measure the excited-state lifetime of the sensitizing dye. By monitoring the decay of fluorescence intensity over time following pulsed excitation, this technique provides information on the rate of processes that quench the excited state, such as electron injection into the semiconductor researchgate.netrsc.orgnih.govresearchgate.netrsc.org. A reduction in the excited-state lifetime of the dye when adsorbed on the semiconductor surface compared to its lifetime in solution is a strong indication of efficient electron injection researchgate.netrsc.org.

Studies on this compound and its derivatives have employed time-resolved fluorescence spectroscopy to characterize their photophysical properties in different environments researchgate.netrsc.org. The measured excited-state lifetimes of MK-2 and modified versions have been compared to the timescales of electron injection, revealing that these lifetimes are often significantly longer than the ultrafast electron injection process rsc.org.

Photoelectrochemical Impedance Spectroscopy (EIS)

Photoelectrochemical impedance spectroscopy (EIS) is a valuable technique for analyzing the various charge transfer and transport processes occurring within an operational DSSC under illumination rsc.orgresearchgate.netscirp.orgresearchgate.net. By applying a small AC perturbation to the solar cell and measuring the resulting current response over a range of frequencies, EIS can provide information on resistances and capacitances associated with different interfaces and processes within the device researchgate.net. This includes insights into electron transport within the mesoporous semiconductor film, charge recombination at the semiconductor/electrolyte interface, and charge transfer at the counter electrode researchgate.net.

EIS has been applied to this compound-sensitized solar cells to evaluate their electrical characteristics and understand the impact of factors such as the anchoring group on device performance rsc.orgresearchgate.netyale.edu. EIS measurements can highlight the influence of the dye and the redox couple on the balance between charge recombination and dye regeneration kinetics nih.gov. Analysis of EIS data allows for the extraction of key parameters, such as the electron lifetime and the electron transport rate within the TiO₂ layer researchgate.net. For this compound, EIS studies have demonstrated that modifications to the dye structure can lead to improvements in the recombination resistance and the lifetime of the charge-separated state yale.edu.

Interfacial Structure and Morphology of Mk 2 Dye Sensitized Electrodes

Dye Adsorption and Layer Formation on Semiconductor Surfaces

The process of dye adsorption is the foundational step in creating a functional dye-sensitized electrode. It involves the attachment of MK-2 dye molecules from a solution onto the surface of a semiconductor, typically titanium dioxide (TiO₂). This process is governed by a complex interplay of factors including the chemical nature of the dye and the semiconductor, as well as the conditions under which sensitization occurs.

Monolayer Formation and Dye Coverage

Under specific conditions, this compound can form a monolayer on the TiO₂ surface. nih.govcam.ac.ukacs.org X-ray reflectometry (XRR) studies have shown that MK-2 can adsorb onto a TiO₂ surface with an observed dye-layer thickness of approximately 23.2 Å. cam.ac.ukacs.org Considering the maximum possible length of the MK-2 molecule, this thickness suggests that the dye molecules are not standing perfectly perpendicular to the surface but are tilted. cam.ac.uk The long axis of the MK-2 molecule adopts a tilt angle of about 65.1° with respect to the TiO₂ surface plane. cam.ac.ukacs.org This tilted arrangement is a thermodynamically driven process, leading to a stable self-assembled monolayer. acs.org

The area per molecule (APM) for MK-2 on the TiO₂ surface has been measured to be around 61.6 Ų. nih.govacs.org This value, combined with the theoretical footprint of the dye, indicates the presence of intermolecular separations, which can vary depending on the interdigitation of the alkyl chains of neighboring dye molecules. acs.org The packing density of the dye layer is a crucial parameter, and it has been observed that lower sensitization concentrations can lead to the formation of thinner but denser dye layers. nih.govacs.org In contrast, higher concentrations may result in thicker, less dense layers, suggesting a more disordered and less efficient packing. nih.govacs.org

Table 1: Structural Parameters of MK-2 Monolayer on TiO₂

| Parameter | Value | Reference |

|---|---|---|

| Observed Dye-Layer Thickness (d_obs) | 23.2 ± 0.2 Å | cam.ac.ukacs.org |

| Maximum Possible Dye-Layer Thickness (d_max) | 27.58 Å | cam.ac.uk |

| Tilt Angle (α) | 65.1 ± 1.1° | cam.ac.ukacs.org |

| Area Per Molecule (APM) | 61.6 ± 1.0 Ų | nih.govacs.org |

| Mass Density | 1.11 g cm⁻³ | nih.govacs.org |

Influence of Sensitization Conditions (e.g., Concentration, Time)

The conditions under which the semiconductor is exposed to the dye solution, known as sensitization, significantly impact the resulting dye layer. Key parameters include the concentration of the dye solution and the duration of the sensitization process.

The concentration of the this compound solution has a direct effect on the thickness and density of the adsorbed layer. nih.govacs.org Studies have shown a linear increase in the thickness of the MK-2 layer with increasing sensitization concentration. acs.org For instance, the dye-layer thickness was found to be significantly lower when sensitized with a 0.5 mM solution compared to a 1.0 mM solution, with observed thicknesses of 24.16 Å and 38.12 Å, respectively. nih.gov This suggests that at higher concentrations, the formation of multilayers or aggregates in a direction perpendicular to the TiO₂ surface is more likely. nih.gov High concentrations tend to produce thick, low-density dye layers, whereas lower concentrations can result in thinner, more densely packed layers. acs.org

The duration of sensitization is another critical factor. While not as extensively detailed for MK-2 as for other dyes in the provided context, the general principle is that sufficient time is required for the dye molecules to adsorb and arrange themselves on the semiconductor surface. For other dyes, it has been observed that dye aggregation can begin within the first hour of sensitization and be complete within a few hours. nih.govresearchgate.netacs.org This implies that the sensitization time must be optimized to achieve the desired dye coverage and morphology. The sensitization of TiO₂ films with MK-2 is often carried out for a period of 20 hours to ensure complete adsorption. acs.org

Dye Aggregation Phenomena

Dye aggregation, the process where dye molecules cluster together on the semiconductor surface, is a common phenomenon in dye-sensitized solar cells and has a profound impact on their performance. nih.govmdpi.comscispace.com For MK-2, like many other organic dyes, the tendency to aggregate is influenced by its molecular structure and the conditions of sensitization. nih.govmdpi.com

Factors Influencing Aggregation (e.g., Dye Structure, Concentration)

Several factors contribute to the aggregation of this compound on the semiconductor surface. The inherent structure of the dye molecule, with its aromatic core and alkyl chains, plays a significant role in the intermolecular interactions that drive aggregation. nih.govmdpi.com These dye-dye interactions can be more influential than previously thought, leading to the formation of large nanoaggregates. researchgate.netacs.org

The concentration of the dye solution is a major determinant of aggregation. nih.govmdpi.com Higher dye concentrations lead to more extensive lateral dye aggregation, resulting in the formation of thicker and less dense dye layers. nih.govacs.org This is because at higher concentrations, the packing of the dye molecules becomes less efficient and more disordered. acs.org The solvent used for sensitization can also influence aggregation by affecting the interactions between dye molecules and between the dye and the semiconductor surface. mdpi.com

Table 2: Characteristics of MK-2 Nanoaggregates at High Sensitization Concentrations

| Parameter | Value | Reference |

|---|---|---|

| Maximum Interparticle Separation | 203 nm | nih.gov |

| Additional Smaller Interparticle Separations | ~67 nm and ~61 nm | nih.gov |

| Particle Diameter | 156-198 nm | nih.govanl.gov |

| Structural Arrangement | Lines of nanoaggregates | researchgate.netacs.org |

Molecular Orientation and Intermolecular Spacing at the Interface

The orientation and packing of MK-2 molecules on the TiO₂ surface are defining factors for light absorption, electron transfer, and preventing undesirable charge recombination.

Studies utilizing X-ray reflectometry (XRR) have provided precise measurements of the this compound layer adsorbed onto a TiO₂ surface. These analyses show that MK-2 molecules form a monolayer on the substrate. nih.govacs.org The long axis of the MK-2 molecule adopts a significant tilt angle relative to the plane of the TiO₂ surface. nih.govacs.org This orientation results in a specific packing density, which can be quantified by the average area per molecule (APM). nih.govacs.org The thickness of the MK-2 layer has been observed to increase in direct proportion to the concentration of the dye solution used for sensitization, which contrasts with other dyes like N3 where the thickness remains more constant over a range of concentrations. acs.org

Detailed structural parameters determined from these studies reveal that at a sensitization concentration of 0.3 mM, the this compound layer has a mass density of 1.11 g cm⁻³, which is comparable to other high-performance organic dyes. nih.govacs.org

Table 1: Structural Parameters of MK-2 Monolayer on TiO₂ Data obtained from X-ray reflectometry measurements.

| Parameter | Value | Reference |

| Observed Layer Thickness (d_obs) | 23.2 ± 0.2 Å | nih.govacs.org |

| Tilt Angle (α) | 65.1 ± 1.1° | nih.govacs.org |

| Average Area Per Molecule (APM) | 61.6 ± 1.0 Ų | nih.govacs.org |

| Mass Density | 1.11 g cm⁻³ | nih.govacs.org |

Beyond individual molecular orientation, the interactions between adjacent MK-2 molecules are crucial. Atomic force microscopy (AFM) studies have revealed that MK-2, like several other common sensitizers, forms aggregates on the TiO₂ surface. researchgate.netacs.org These are not random clusters; instead, the aggregates of MK-2 are found to assemble in distinct lines. researchgate.netacs.org This ordered aggregation persists even when the interfaces are prepared using highly diluted dye solutions. acs.org The formation of these nanoaggregates indicates that dye-dye interactions play a significant role in the structure of the monolayer. acs.org In the presence of water, the formation of J-aggregates (a specific type of aggregate with characteristic spectroscopic shifts) for MK-2 has also been reported. unito.it While not explicitly detailed for MK-2 in the provided context, such aggregation in organic dyes is typically driven by noncovalent forces like π-π stacking, which is consistent with the aromatic structure of the MK-2 molecule. acs.org

Tilt Angle and Packing Efficiency

Influence of Electrolyte Components on Interfacial Structure

The dye-sensitized interface does not exist in a vacuum; it is fully submerged in a liquid electrolyte within a functional device. The components of this electrolyte can interact with and alter the structure of the dye monolayer.

In situ characterization techniques are essential to understand the influence of the electrolyte on the dye layer's structure. cardiff.ac.uk Using in situ neutron reflectometry, researchers have demonstrated that constituents of the electrolyte can penetrate the self-assembled monolayer of this compound molecules on the TiO₂ surface. cardiff.ac.uk Specifically, for an electrolyte containing iodo species in an acetonitrile (B52724) solvent, these species were found to be sparsely populated within a top layer on the this compound assembly, with an electrolyte coverage (φe) measured at 11.8%. cardiff.ac.uk This ingress of electrolyte components directly into the dye layer highlights that the interfacial structure within a functioning device is a complex, multi-component system. cardiff.ac.uk

Lithium salts are common additives in DSSC electrolytes, used to improve device performance. A key question is whether these cations interact directly with the dye molecules. Studies using in situ neutron reflectometry have investigated this effect by comparing the this compound with its molecular congener, MK-44. rsc.org These studies revealed that lithium cations do influence the binding of MK-44 to the TiO₂ surface through complexation with its cyanoacrylate group. rsc.orgcam.ac.uk However, the high-performance this compound appears to be stabilized against this Li⁺ complexation. rsc.orgcam.ac.uk This stability is attributed to the presence of MK-2's hexa-alkyl chains, which are believed to sterically hinder the interaction between the lithium ions and the dye's anchoring group. rsc.orgcam.ac.uk

Ingress of Electrolyte into Dye Monolayers

Advanced Spectroscopic and Microscopic Characterization of Interfaces

A suite of advanced analytical techniques is required to build a comprehensive model of the this compound interface. nih.govacs.org These methods provide complementary information on the structural, morphological, and chemical properties of the dye layer.

X-ray Reflectometry (XRR): This is a powerful, non-destructive technique used to determine the thickness, density, and roughness of thin films. nih.govacs.org For MK-2, XRR has been crucial in determining the monolayer thickness and calculating the average molecular tilt angle and packing density on flat TiO₂ substrates. nih.govacs.org

Atomic Force Microscopy (AFM): AFM is used to directly image the surface morphology of the dye-sensitized electrode at the nanoscale. researchgate.netacs.org It has provided direct visual evidence of dye aggregation for MK-2, revealing that the molecules form ordered, linear clusters on the TiO₂ surface. researchgate.netacs.org

In situ Neutron Reflectometry (NR): This technique is uniquely suited for probing buried interfaces, such as the dye layer submerged in an electrolyte. cardiff.ac.ukrsc.org By using contrast-matching with deuterated solvents, NR can resolve the structure of the dye layer, the electrolyte, and their interactions, providing key data on electrolyte ingress and the influence of additives like Li⁺ ions. cardiff.ac.ukrsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the interface. cardiff.ac.uk It has been used to study the anchoring of dyes to the TiO₂ surface by analyzing the electronic states of titanium and sulfur atoms before and after the addition of an electrolyte. cardiff.ac.uk

Spectroscopic and Electrochemical Methods: Techniques like UV-visible absorption spectroscopy are used to study the optical properties and aggregation state of the dye on the surface. unito.it Electrochemical impedance spectroscopy (EIS) is employed to investigate the electronic and ionic processes, including charge transfer and recombination, at the TiO₂/dye/electrolyte interface. acs.org

Table 2: Characterization Techniques for this compound Interfaces

| Technique | Information Provided | Reference |

| X-ray Reflectometry (XRR) | Layer thickness, molecular tilt angle, packing density | nih.govacs.org |

| Atomic Force Microscopy (AFM) | Surface morphology, visualization of dye aggregates | researchgate.netacs.org |

| In situ Neutron Reflectometry (NR) | Structure of buried interfaces, electrolyte ingress, ion complexation | cardiff.ac.ukrsc.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states at the surface | cardiff.ac.uk |

X-ray Reflectometry (XRR)

X-ray Reflectometry (XRR) is a powerful technique for determining the thickness, density, and roughness of thin films. For this compound-sensitized TiO₂ electrodes, XRR measurements have been instrumental in characterizing the dye monolayer at the solid-air interface. cam.ac.ukosti.gov

Studies using XRR on atomically flat TiO₂ films sensitized with MK-2 have revealed that the dye adsorbs onto the surface as a monolayer. nih.govacs.org The observed thickness of this monolayer is 23.2 ± 0.2 Å. nih.govacs.org This measurement, when compared to the molecular dimensions of the this compound, indicates that the long axis of the molecule adopts a significant tilt. Specifically, the dye molecules are tilted at an angle of 65.1 ± 1.1° with respect to the plane of the TiO₂ surface. nih.govacs.org

Further analysis of the XRR data provides details on the packing density of the dye molecules. The scattering length density (SLD) for the MK-2 layer was determined to be 10.1 × 10⁻⁶ Å⁻², which corresponds to a mass density of 1.11 g cm⁻³. nih.govacs.org From these values, the average area per molecule (APM) projected onto the TiO₂ surface was calculated to be 61.6 ± 1.0 Ų. nih.govacs.org This suggests a degree of intermolecular spacing and potential interdigitation of the dye's alkyl chains. nih.gov

Table 1: XRR-Derived Structural Parameters for this compound on TiO₂

| Parameter | Value | Reference |

|---|---|---|

| Observed Layer Thickness (d_obs) | 23.2 ± 0.2 Å | nih.govacs.org |

| Molecular Tilt Angle (α) | 65.1 ± 1.1° | nih.govacs.org |

| Scattering Length Density (SLD) | 10.1 × 10⁻⁶ Å⁻² | nih.govacs.org |

| Mass Density | 1.11 g cm⁻³ | nih.govacs.org |

Atomic Force Microscopy (AFM) for Imaging Nanoaggregates

Atomic Force Microscopy (AFM) provides a direct visualization of the surface topography, making it an ideal tool for imaging the spatial distribution of dye molecules and their aggregates on the semiconductor surface. nih.govnih.gov Unlike bulk measurement techniques, AFM offers a local probe of the dye···TiO₂ interface. nih.gov

In Situ Neutron Reflectometry (NR) for Buried Interfaces

While XRR and AFM are excellent for studying surfaces exposed to air, they cannot probe the dye···TiO₂ interface under the conditions found in a fully assembled and operational solar cell, where the interface is buried under an electrolyte solution. acs.orgcardiff.ac.uk In situ Neutron Reflectometry (NR) overcomes this limitation due to the high penetrating power of neutrons, allowing for the characterization of buried solid-liquid interfaces. cam.ac.ukacs.org

In situ NR has been applied to study MK-2 sensitized electrodes within a functional device environment, providing unprecedented insight into the influence of the electrolyte on the dye layer's structure. cam.ac.ukrsc.org One key finding from these studies relates to the interaction between the dye and electrolyte components, such as lithium ions. The hexa-alkyl chains of the MK-2 molecule appear to provide a stabilizing effect, protecting it from complexation with Li⁺ cations from the electrolyte. cam.ac.ukrsc.org This is in contrast to its smaller molecular congener, MK-44, which does show evidence of such complexation. cam.ac.ukrsc.org These findings highlight the necessity of in situ characterization, as significant differences can exist between the ex situ and in situ structures of the dye···TiO₂ interface. cam.ac.ukrsc.org The calculated neutron scattering length density (SLDn) for MK-2 is 1.3 × 10⁻⁶ Å⁻². cam.ac.uk

Grazing-Incidence X-ray Scattering (GIXS)

Grazing-Incidence X-ray Scattering (GIXS), particularly Grazing-Incidence Small-Angle X-ray Scattering (GISAXS), is a surface-sensitive technique used to investigate the size, shape, and arrangement of nanoscale features on a surface. diamond.ac.uk It provides structural information that is complementary to both XRR and AFM. researchgate.net

GISAXS has been employed in conjunction with XRR to analyze the dye aggregation behavior of MK-2 on TiO₂. osti.govanl.gov These studies confirmed that MK-2 forms nanoaggregates and provided quantitative data on their characteristics. osti.govanl.gov For dye···TiO₂ interfaces prepared from concentrated dye solutions (0.5 mM or 1.0 mM), the nanoaggregates of MK-2 were found to have diameters on the order of 156-198 nm. osti.govanl.gov The analysis also revealed multiple inter-particle separation distances. Larger separations between nanoaggregates were measured to be in the range of 158-203 nm, comparable to the particle diameters themselves. osti.govanl.gov This suggests a saturated dye self-assembly where no additional particles can fit into the gaps. osti.govanl.gov MK-2 also exhibits smaller inter-particle separations, indicating a complex, multi-level structural arrangement. osti.govanl.gov Furthermore, the self-assembly of MK-2 shows short-range order in both the lateral and longitudinal directions. osti.gov

Table 2: GISAXS-Determined Nanoaggregate Characteristics for this compound

| Parameter | Value | Reference |

|---|---|---|

| Nanoaggregate Diameter | 156-198 nm | osti.govanl.gov |

| Large Inter-particle Separation | 158-203 nm | osti.govanl.gov |

Performance and Stability of Mk 2 Dye in Photoelectrochemical Devices

Application in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the dye sensitizer (B1316253) plays a crucial role in absorbing light and injecting electrons into the semiconductor material, typically titanium dioxide (TiO2) or zinc oxide (ZnO) nih.govrsc.org. MK-2 dye has been shown to be an effective photosensitizer for DSSCs aist.go.jprsc.org.

The performance of a solar cell is evaluated by several key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) karazin.uadoi.orgnii.ac.jp.

Studies have reported varying performance parameters for DSSCs utilizing this compound, depending on factors such as the electrolyte composition and device architecture. For instance, a DSSC based on MK-2 with an ionic liquid-based electrolyte achieved a PCE of 7.6% under AM 1.5 G irradiation (100 mW cm⁻²), which was noted as one of the highest performances among DSSCs with ionic liquid electrolytes at the time aist.go.jp. Another study investigating a quasi-solid DSSC based on this compound and a PMMA-based electrolyte reported a maximum conversion efficiency of 2.5% under simulated AM 1.5 researchgate.net.

Efficient exciton (B1674681) separation and charge dissociation at the dye-semiconductor interface are critical for high-performance solar cells scipost.orgacs.org. In DSSCs, this involves the injection of a photoexcited electron from the dye into the conduction band of the semiconductor rsc.org.

This compound has been shown to enable efficient exciton separation at the interface with ZnO nanorods in hybrid solar cells aip.orgaip.org. This is evidenced by the quenching of photoluminescence emission from the polymer when the MK-2 layer is incorporated, indicating effective charge dissociation from the polymer to the ZnO aip.org.

The efficiency of charge transport within the solar cell is significantly influenced by carrier mobility and the molecular ordering of the hole-transporting layer (HTL) rsc.org.

In hybrid solar cells utilizing a ZnO/P3HT structure, the introduction of an MK-2 layer has been observed to enhance hole mobility aip.orgresearchgate.net. This improvement is attributed to the this compound promoting a denser packing and a greater degree of crystallization within the P3HT domains aip.org. Enhanced structural order in the P3HT layer can lead to higher carrier mobility and improved device performance aip.org.

Light Harvesting Efficiency (LHE) refers to the fraction of incident photons absorbed by the dye at a given wavelength doi.orghmc.edu. A higher LHE contributes to greater exciton and charge generation aip.org.

Films incorporating the this compound have demonstrated a higher light absorption cross-section compared to those without the dye aip.org. This increased absorption contributes to a higher Jsc aip.org. The LHE is influenced by factors such as the dye's extinction coefficient, concentration, and the thickness and roughness of the semiconductor electrode hmc.edu. This compound, with its favorable optoelectronic properties, contributes to effective light harvesting in solar cell devices rsc.org.

Impact on Carrier Mobility and Molecular Ordering of Hole-Transporting Layer

Performance in Hybrid Solar Cell Systems (e.g., ZnO/P3HT)

This compound has also been investigated for its role in hybrid solar cell systems, such as those based on ZnO and P3HT (poly(3-hexylthiophene-2,5-diyl)) aip.orgaip.org. Hybrid solar cells combine the properties of inorganic and organic materials to improve performance aip.org.